Regioisomeric Purity: α-Aryl vs. β-Aryl (Cinnamic) Substitution Pattern
The target compound is unequivocally the α-phenylacrylic acid regioisomer, as confirmed by its InChIKey (GMURUKUQMQSYHW-UHFFFAOYSA-N) and SMILES notation C=C(C(=O)O)c1cc(F)cc(F)c1, placing the 3,5-difluorophenyl group on the α-carbon . In contrast, the widely available 3,5-difluorocinnamic acid (CAS 147700-58-1) bears the aryl group on the β-carbon (IUPAC: (E)-3-(3,5-difluorophenyl)prop-2-enoic acid). This regioisomeric difference is not interchangeable: α-aryl acrylic acids undergo decarboxylative coupling at lower temperatures than β-aryl analogs, and they engage differently in Diels-Alder and Michael addition chemistries [1].
| Evidence Dimension | Position of 3,5-difluorophenyl substituent on propenoic acid backbone |
|---|---|
| Target Compound Data | α-position (C-2); SMILES: C=C(C(=O)O)c1cc(F)cc(F)c1 |
| Comparator Or Baseline | 3,5-Difluorocinnamic acid: β-position (C-3); IUPAC: (E)-3-(3,5-difluorophenyl)prop-2-enoic acid |
| Quantified Difference | Regioisomeric; zero structural overlap. Distinct InChIKey and SMILES. |
| Conditions | Structural identity verification by NMR, LC-MS, or InChIKey matching |
Why This Matters
Regioisomeric mis-identification is a common procurement error; the α-substitution pattern is non-negotiable for applications where the carboxylic acid position dictates binding geometry, reactivity, or polymerization kinetics.
- [1] Patent EP0513580. α-Phenylacrylic acid derivatives, their preparation and their use for controlling pests and harmful fungi. Illustrates distinct reactivity of α-aryl acrylic acid scaffold vs. cinnamic acids. View Source
